3-Octanone

Catalog No.
S588455
CAS No.
106-68-3
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octanone

CAS Number

106-68-3

Product Name

3-Octanone

IUPAC Name

octan-3-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3

InChI Key

RHLVCLIPMVJYKS-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CC

Solubility

Insoluble (NIOSH, 2016)
0.02 M
2.6 mg/mL at 20 °C
Miscible with ethanol, ether
Miscible with oxygenated solvents.
In water, 2.6X10+3 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.3
soluble in most common organic solvents; insoluble in water
1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol)

Synonyms

3-octanone

Canonical SMILES

CCCCCC(=O)CC

3-Octanone is an organic compound with the molecular formula C8H16OC_8H_{16}O, classified as a ketone. It appears as a colorless liquid with a pleasant, fruity odor, making it valuable in the flavor and fragrance industries. This compound is one of three octanones, alongside 2-octanone and 4-octanone, and is naturally found in various plants, including lavender, rosemary, and nectarines. Additionally, it has been identified in certain mushrooms, such as the oyster mushroom (Pleurotus ostreatus), where it serves a biological role in pest control by acting as an insecticide against nematodes .

Catalyst Studies:

  • Researchers have employed 3-Octanone as a model compound to investigate the photocatalytic oxidation properties of titanium dioxide (TiO2). Source: [Fisher Scientific - 3-Octanone, 98%, Thermo Scientific Chemicals] This research helps in understanding the mechanisms and efficiencies of photocatalysts for potential applications in areas like degradation of pollutants and water treatment.

Biological Studies:

  • The presence of 3-Octanone has been identified in the urine of some mammals, including humans. Source: [PubChem - 3-Octanone: ] Studying its presence and potential origins can contribute to a better understanding of metabolism and biomarkers.
  • Some research suggests that 3-Octanone might act as an insect attractant. Source: [PubChem - 3-Octanone: ] This finding could be relevant in the development of eco-friendly pest control methods.
Typical of ketones:

  • Oxidation: While ketones are generally resistant to oxidation under mild conditions, stronger oxidizing agents can convert them into carboxylic acids.
  • Reduction: 3-Octanone can be reduced to 3-octanol using hydrogenation methods or metal catalysts.
  • Nucleophilic Addition: The carbonyl group of 3-octanone can react with nucleophiles such as Grignard reagents or hydride donors to form alcohols or other derivatives .

Research indicates that 3-octanone exhibits significant biological activity. It disrupts the integrity of cell membranes, leading to calcium influx into cells. This mechanism has been shown to cause paralysis and cell death in nematodes, specifically Caenorhabditis elegans, when exposed to the compound. The ability of 3-octanone to influence cellular processes highlights its potential as a biopesticide .

Several methods exist for synthesizing 3-octanone:

  • Oxidation of Alcohols: The most common method involves the oxidation of 3-octanol using oxidizing agents such as chromic acid or potassium permanganate.
  • Decarboxylation: Another method includes the decarboxylation of fatty acids or their derivatives.
  • Ketonic Decarboxylation: The reaction of acetic acid with butyric acid under specific conditions can yield 3-octanone.
  • Phase-Transfer Catalysis: This method employs ammonium salts to facilitate reactions in organic solvents, enhancing the efficiency of conversions involving 3-octanone .

The applications of 3-octanone are diverse:

  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
  • Biopesticide: Due to its insecticidal properties against nematodes, it is being explored as a natural pest control agent in agriculture.
  • Industrial Solvent: It is utilized in various industrial processes due to its solvent properties.

Studies have demonstrated that 3-octanone interacts with biological membranes, leading to significant physiological effects. Research has shown that exposure to this compound results in rapid paralysis and neuronal cell death in nematodes, attributed to its ability to disrupt cellular calcium homeostasis. These findings suggest potential applications in developing biopesticides targeting specific pests while minimizing harm to non-target organisms .

Several compounds share structural similarities with 3-octanone. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2-OctanoneC8H16OC_8H_{16}OFound in various fruits; used as a solvent and flavoring agent.
4-OctanoneC8H16OC_8H_{16}OSimilar applications but distinct odor profile; less common than 2- and 3-octanones.
3-HexanoneC6H12OC_6H_{12}OShorter carbon chain; used primarily as a solvent.
Ethyl ButyrateC6H12O2C_6H_{12}O_2An ester with fruity notes; used widely in flavoring but lacks ketonic properties.

The uniqueness of 3-octanone lies in its specific biological activity against nematodes and its distinct olfactory properties, making it particularly valuable in both agricultural and culinary applications .

Occurrence in Plants

3-Octanone is widely distributed in angiosperms, particularly in aromatic herbs and fruits. Key sources include:

  • Lamiaceae family: Lavender (Lavandula spp.), rosemary (Rosmarinus officinalis), basil (Ocimum basilicum), and thyme (Thymus vulgaris) produce 3-octanone as a major volatile component.
  • Rosaceae family: Nectarines (Prunus persica) and pineapple guava (Acca sellowiana) contain trace amounts, contributing to their musty aroma.
  • Schizonepeta tenuifolia: This Japanese catnip species synthesizes 3-octanone as part of its essential oil profile.

Table 1: Natural Sources of 3-Octanone

OrganismFamily/GroupTissue/PartConcentration (Relative %)
Lavandula angustifoliaLamiaceaeFlowers5–12%
Pleurotus ostreatusPleurotaceaeMycelium50–60%
Streptomyces coelicolorStreptomycetaceaeVolatilome30–40%

Fungal and Bacterial Production

Fungi and bacteria are prolific producers of 3-octanone, often as part of their volatile organic compound (VOC) repertoire:

  • Mushrooms: Oyster mushrooms (Pleurotus ostreatus) emit 3-octanone at concentrations exceeding 50% of their VOC profile, primarily as a nematocide. The pine king bolete (Boletus pinophilus) also produces this compound.
  • Actinobacteria: Soil-dwelling Streptomyces coelicolor constitutively emits 3-octanone, altering root architecture in Arabidopsis thaliana.
  • Ascomycetes: Aspergillus and Trichoderma species generate 3-octanone during interactions with plants, influencing growth and defense responses.

Toxocyst Structure and Function

Carnivorous fungi, particularly Pleurotus ostreatus, have evolved specialized cellular structures called toxocysts to facilitate nematode predation [3] [8]. These lollipop-shaped structures represent highly fragile organelles that rupture upon the slightest mechanical contact with potential prey organisms [7] [8]. The toxocysts function as cellular reservoirs for the storage and concentrated accumulation of 3-octanone, enabling the rapid deployment of this volatile ketone as a biological weapon against nematode targets [3] [8].

The ultrastructural organization of toxocysts allows for the maintenance of 3-octanone at concentrations exceeding 50%, which represents the minimum threshold required for effective nematocidal activity [8]. This specialized storage mechanism ensures that upon contact with nematodes, a sufficiently high local concentration of the volatile compound is released to overwhelm the prey's cellular defenses [8].

Membrane Disruption and Calcium Signaling

The primary mechanism through which 3-octanone exerts its nematocidal effects involves the disruption of cellular membrane integrity in target organisms [3] [8]. When nematodes such as Caenorhabditis elegans encounter 3-octanone, the compound rapidly integrates into lipid bilayers due to its hydrophobic properties, causing fundamental alterations in membrane organization [8].

Experimental investigations using liposome models demonstrate that 3-octanone triggers significant aggregation and fusion events in membrane systems [8]. The compound increases turbidity measurements in liposome preparations, indicating structural reorganization of lipid components [8]. Transmission electron microscopy studies reveal that 3-octanone exposure results in enlarged liposomes with roughened surface morphology compared to control preparations [8].

The membrane disruption cascade initiates massive calcium influx from the extracellular environment into the cytosolic compartment [3] [8]. Calcium imaging studies using the GCaMP6 indicator system reveal that 3-octanone exposure triggers calcium responses exceeding ten-fold increases in fluorescence intensity (ΔF/F₀ > 10) within pharyngeal muscle cells [8]. This calcium influx propagates throughout multiple tissue types, including sensory neurons, muscle cells, and hypodermal tissues [8].

Mitochondrial Dysfunction and Cellular Death

Following the initial calcium influx, 3-octanone exposure leads to progressive adenosine triphosphate depletion and mitochondrial calcium accumulation [8]. The compound triggers a dosage-dependent calcium wave that propagates throughout the entire organism, contributing to widespread cellular death [8]. Mitochondrial calcium overload represents a critical component of the cell death mechanism, as these organelles become overwhelmed by the massive calcium influx [10].

The calcium wave propagation exhibits characteristics that can be influenced by muscle contraction patterns and cellular membrane fluidity [8]. Nematodes that contact single toxocysts demonstrate slower and attenuated calcium wave propagation compared to those exposed to multiple toxocyst ruptures [8].

Nematode SpeciesMinimum Effective ConcentrationResponse TypeCalcium Influx ResponseReference
Caenorhabditis elegans>50%Paralysis and cell deathMassive increase (ΔF/F₀ > 10) [3] [8]
Rhabditis rainai>50%ParalysisNot specified [8]
Oscheius mtriophila>50%ParalysisNot specified [8]
Pelodera teres>50%ParalysisNot specified [8]

Structural Requirements for Nematocidal Activity

The nematocidal potency of ketone compounds demonstrates clear dependence on carbon chain length characteristics [8]. Comparative studies of structurally related ketones reveal that 3-decanone, containing ten carbon atoms, exhibits enhanced toxicity compared to 3-octanone, with effective concentrations exceeding 30% [8]. Conversely, 3-hexanone, with only six carbon atoms, demonstrates minimal nematocidal activity even at concentrations exceeding 80% [8].

The position of the carbonyl group within the ketone structure does not significantly influence biological activity, as demonstrated by comparable effects observed with 2-octanone and 4-octanone isomers [8]. However, the carbon chain length emerges as the critical structural determinant for nematocidal effectiveness [8].

Ketone CompoundCarbon Chain LengthMinimum Effective ConcentrationNematocidal PotencyNeuronal Cell DeathReference
3-Hexanone6>80% (limited effect)LowLimited [8]
3-Octanone8>50%ModerateProminent [8]
3-Decanone10>30%HighProminent [8]
2-Octanone8>50%ModerateProminent [8]
4-Octanone8>50%ModerateProminent [8]

Plant Growth Modulation Through Auxin/Cytokinin Regulation

Hormone Homeostasis Disruption

3-Octanone functions as a potent modulator of plant growth hormone homeostasis through its effects on auxin and cytokinin signaling pathways [15] [18]. When applied to developing Arabidopsis thaliana seedlings, this volatile compound induces family-wide activation of the KISS ME DEADLY gene family, which consists of Kelch-repeat F-box proteins that regulate hormone balance [15] [18].

The compound demonstrates dose-dependent effects on root development patterns, with concentrations of 50 micromolar producing optimal growth modulation characterized by a three-fold shift in growth rate from primary to lateral roots [15] [18]. This growth pattern alteration results from complex interactions between auxin biosynthesis enhancement and cytokinin signaling suppression [15] [18].

Molecular Signaling Cascades

The KISS ME DEADLY gene family represents a crucial regulatory hub in plant hormone signaling networks [15] [18]. These F-box proteins function as negative regulators of cytokinin signaling through their ability to induce degradation of Type-B Arabidopsis Response Regulator proteins [15] [18]. Simultaneously, the KISS ME DEADLY proteins suppress phenylpropanoid biosynthesis pathways, indicating their broad regulatory influence on plant metabolism [15] [18].

3-Octanone exposure triggers rapid upregulation of auxin biosynthetic genes, including those encoding tryptophan biosynthesis enzymes and indole-3-acetic acid oxidase biosynthetic enzymes [4] [17]. The compound influences multiple auxin biosynthetic pathways simultaneously, affecting genes such as Anthranilate Synthase Alpha Subunit 1, Phosphoribosylanthranilate Transferase, Indole-3-Glycerol Phosphate Synthase, and various YUCCA family members [4] [17].

Cytokinin regulation of auxin biosynthesis represents a fundamental homeostatic control mechanism in developing plant tissues [4] [17]. The 3-octanone-induced modulation of this regulatory network demonstrates the compound's ability to exploit natural hormone cross-regulation systems [15] [18].

Gene Family/PathwayExpression ChangeBiological FunctionReference
KISS ME DEADLY genesFamily-wide inductionF-box proteins regulating hormone homeostasis [15] [18]
Auxin biosynthetic genesUpregulationIndole-3-acetic acid production [15] [18]
Cytokinin signaling genesDownregulationCytokinin response regulation [15] [18]
PIN transport proteinsEnhanced expressionAuxin efflux transport [15] [18]
Type-B ARR proteinsDegradation via KMDCytokinin signal transduction [15] [18]

Root Architecture Modification

The physiological consequences of 3-octanone exposure manifest as dramatic alterations in root system architecture [15] [18]. Primary root elongation becomes significantly inhibited while lateral root development receives substantial stimulation [15] [18]. This architectural modification represents an adaptive response that enhances the plant's ability to exploit nutrient-rich soil microenvironments [15] [18].

The concentration-dependent nature of these effects demonstrates the precision of the plant's response to volatile chemical signals [15] [18]. Lower concentrations (10 micromolar) produce mild modifications in root growth patterns, while higher concentrations (100 micromolar) can lead to reduced overall growth responses due to potential toxicity effects [15] [18].

Concentration (μM)Primary Root GrowthLateral Root GrowthGrowth Rate Shift (Lateral/Primary)Reference
10Mild inhibitionMild stimulation~1.5-fold [15] [18]
50Significant inhibitionSignificant stimulation~3-fold [15] [18]
100Strong inhibitionReduced stimulation~2-fold [15] [18]

Ecological Significance in Plant-Microbe Interactions

The production of 3-octanone by soil bacteria such as Streptomyces coelicolor represents a sophisticated chemical communication system between microorganisms and plants [15] [18]. This volatile compound serves as a signal indicating high microbial activity in specific soil locations, prompting plants to increase root investment in these potentially nutrient-rich areas [15] [18].

The evolutionary significance of this interaction suggests that plants have developed specialized perception mechanisms for detecting beneficial microbial activity through volatile organic compound recognition [15] [18]. The KISS ME DEADLY gene family likely represents one component of this ancient chemical communication system between plants and their microbial partners [15] [18].

Microbial Communication and Community Dynamics

Volatile Organic Compound Production Patterns

Microbial communities utilize 3-octanone as a chemical mediator in complex ecological interactions spanning multiple taxonomic groups [15] [16] [26]. The production of this volatile compound occurs constitutively in certain bacterial species, particularly Streptomyces coelicolor when grown on rich sporulation media, regardless of specific developmental stages [15] [18].

The consistency of volatile organic compound profiles produced by microorganisms relates directly to cultural conditions, environmental parameters, and nutrient inputs, thereby reflecting population dynamics and functional capabilities [26]. This chemical consistency enables reliable community-level communication through volatile signals [26].

Pythium oligandrum represents another significant microbial producer of 3-octanone, generating this compound as part of its biocontrol agent activities [16]. The compound contributes to both plant growth promotion and disease resistance enhancement, demonstrating the multifunctional nature of volatile organic compound signaling [16].

MicroorganismProduction ContextEcological FunctionTarget OrganismsReference
Streptomyces coelicolorConstitutive on rich mediumPlant growth promotionPlant roots [15] [18]
Pythium oligandrumBiocontrol agent activityPlant growth and disease resistancePlants and pathogens [16]
Trichoderma speciesConidiation signalFungal development regulationFungal conidia [15]
Pleurotus ostreatusToxocyst storageNematode predationNematodes [3] [8]

Chemical-Mediated Coexistence Mechanisms

Microbial coexistence through chemical-mediated interactions represents a fundamental process in ecosystem development and maintenance [5]. Volatile organic compounds like 3-octanone facilitate both positive and negative interactions between diverse bacterial and fungal species, with effects including growth stimulation and inhibition ranging from 40% to 60% respectively [26].

The chemical mediator model incorporating explicit representation of metabolites and waste products reveals that growth-facilitating influences between community members become favored in assembled microbial communities [5]. Among negative influences, self-restraint interactions play crucial roles in enabling species coexistence [5].

Facilitation mechanisms often involve metabolic exchange processes where microbes employ specialized compound production for community benefit [5]. Self-facilitation occurs when species break down complex environmental compounds into consumable products, with the released mediator becoming available for utilization by both producer and neighboring species [5].

Community Structure and Function Relationships

Volatile organic compound-mediated interactions result in functional responses that confer selective advantages to specific community members [26]. These chemical interactions can be transient in nature, with removal of antagonistic signals followed by complete recovery of affected organisms [26].

The regulation of gene expression through volatile organic compound exposure has been demonstrated through messenger ribonucleic acid and protein profiling techniques [26]. Up-regulation and down-regulation of genetic expression patterns contribute to the dynamic nature of microbial community responses to chemical signals [26].

Spatial distribution and activity variations in microbial ecosystems fundamentally depend on infochemical interactions [26]. The production of secondary metabolites, many of which demonstrate volatile properties, serves as the primary mechanism for these community-structuring interactions [26].

Signal Specificity and Recognition Systems

The specificity of microbial chemical communication systems ensures appropriate responses to environmental chemical cues [21] [25]. Acyl-homoserine lactone signaling systems represent well-characterized examples of species-specific chemical communication, though 3-octanone appears to function through different recognition mechanisms [21] [25].

Quorum sensing systems demonstrate the sophistication possible in microbial chemical communication, with population density-dependent changes in behavior coordinated through diffusible signal molecules [21] [25]. While 3-octanone may not function as a classical quorum sensing signal, its role in community dynamics suggests analogous regulatory importance [15] [26].

The membrane vesicle-mediated delivery of hydrophobic signals represents an alternative mechanism for chemical communication that may be relevant to 3-octanone signaling [20]. This delivery system enables the solubilization of hydrophobic compounds in aqueous environments while providing targeted delivery to specific bacterial recipients [20].

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC8H16O [1]
Molecular Weight128.2120 g/mol [1]
CAS Registry Number106-68-3 [1]
IUPAC Standard InChIInChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3 [1]
Other Namesn-Octanone-3; Amyl ethyl ketone; Ethyl amyl ketone; Ethyl n-amyl ketone; Ethyl pentyl ketone; Octan-3-one; 3-Oxooctane [1]
Boiling Point439 ± 3 K [1]
Critical Temperature627.7 K [1]
Critical Density2.01 mol/L [1]

Physical Description

Ethyl amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Flash point of 138°F. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid with a herbaceous, fruity warm odour
Colorless liquid with a pungent odor.

Color/Form

Colorless liquid

XLogP3

2.3

Boiling Point

332.6 to 334.4 °F at 760 mm Hg (USCG, 1999)
167.5 °C
157-162 °C
315°F

Flash Point

115 °F (USCG, 1999)
43 °C c.c., 57.2 °C o.c.
115°F

Vapor Density

Relative vapor density (air = 1): 4.4

Density

0.822 (USCG, 1999)
d15 0.83
0.820-0.824 at 20 °C/20 °C
Relative density (water = 1): 0.82
0.817-0.821 (23°)
0.82

LogP

log Kow = 2.22 (est)

Odor

Mild fruity odo

Melting Point

-70 °F (NIOSH, 2016)
-56.7 °C
-70°F

UNII

79173B4107

GHS Hazard Statements

Aggregated GHS information provided by 1775 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 1775 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1770 of 1775 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2 mm Hg (NIOSH, 2016)
2.00 mmHg
2 mm Hg at 20 °C
Vapor pressure, kPa at 25 °C: 0.267
2 mmHg

Pictograms

Flammable

Flammable

Other CAS

106-68-3
541-85-5
541-85-5; 106-68-3

Wikipedia

3-octanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Methods of Manufacturing

BY HEATING PROPIONIC & CAPROIC ACIDS OVER THORIUM OXIDE OR BY OXIDATION OF ETHYL AMYL CARBINOL (3-OCTANOL).
1-octen-3-ol (hydrogenation/alcohol oxidation)
It can be prepared by passing a mixture of vapors of caproic acid and acetic acid over ThO2 at 400 °C, or by oxidation of d-ethyl n-amyl carbinol with chromates.

General Manufacturing Information

3-Octanone: ACTIVE
INCOMPATABILITIES: COMPATIBLE WITH ALCOHOL.
CONCENTRATIONS IN FINAL PRODUCT (%) RANGE FROM USUAL TO MAXIMUM AMT AS FOLLOWS: IN SOAP 0.01-0.05; IN DETERGENT 0.001-0.02; IN CREAMS & LOTIONS 0.01-0.05; AND PERFUME 0.04-0.2%. /FROM TABLE/
ETHYL AMYL KETONE WAS GRANTED GRAS STATUS BY FEMA (1965). THE COUNCIL OF EUROPE (1970) INCLUDED ETHYL AMYL KETONE IN THE LIST OF TEMPORARILY ADMISSIBLE ARTIFICIAL FLAVORING SUBSTANCES.

Analytic Laboratory Methods

GAS CHROMATOGRAPHY WAS USED FOR THE SEPARATION OF GAMMA-TERPINENE FROM 3-OCTANONE.
3-Octanone was analyzed in nectarines using capillary gas chromatography and gas chromatography-mass spectrometry following vacuum distillation and solvent extraction of the fruit pulp and skin.
3-Octanone was measured as a volatile component of a household floor wax using tenax cartridges for collection and analysis by GC/MS with parallel FID and MS detection.
3-Octanone was measured in soil VOCs following a stripping technique and subsequent analysis by GC/MS.

Dates

Last modified: 08-15-2023

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